molecular formula C25H26ClN3O5 B610429 Rebamipide mofetil CAS No. 1527495-76-6

Rebamipide mofetil

Katalognummer: B610429
CAS-Nummer: 1527495-76-6
Molekulargewicht: 483.9 g/mol
InChI-SchlĂŒssel: BVZOVIJSRAGQLP-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rebamipide mofetil (C₂₅H₂₆ClN₃O₅, molecular weight: 483.94) is an orally active prodrug of Rebamipide, a mucoprotective agent primarily used in gastric ulcer treatment . It enhances gastric mucosal defense by inducing cyclooxygenase-2 (COX-2) expression and increasing prostaglandin E2 (PGE₂) levels, promoting mucosal repair without directly inhibiting inflammatory pathways . Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which suppress COX activity, this compound leverages COX-2 upregulation to mitigate gastrointestinal damage, making it unique in its therapeutic class .

Vorbereitungsmethoden

Overview of Rebamipide Synthesis as a Precursor

Rebamipide mofetil is derived from rebamipide, necessitating a robust understanding of the parent compound’s synthesis. Three primary routes dominate industrial and academic practices:

Carbostyril-Based Synthesis (JP2008-143794A Route)

The foundational method involves bromomethyl carbostyril (2) reacting with diethylacetamide malonate (3) under basic conditions (e.g., sodium ethoxide) to form carbostyril malonate (4). Hydrolysis and decarboxylation with mineral acids like HCl yield carbostyril amino acid (5), which is acylated with 4-chlorobenzoyl chloride (6) via Schotten-Baumann reaction to produce rebamipide (1) . Key parameters:

  • Acylation : 0–36°C, 5 minutes–15 hours, 1:1–2 molar ratio of 4-chlorobenzoyl chloride to carbostyril amino acid .

  • Yield : >90% after impurity reduction steps targeting 6-bromo contaminants .

Glycine Methyl Ester Route (CN108069901B)

A novel pathway starts with glycine methyl ester, which undergoes amidation with 4-chlorobenzoyl chloride to form intermediate 14. Chlorination (e.g., PCl₅ in toluene at 80–110°C) yields compound 15, which reacts with bromomethyl carbostyril (2) to form ester 16. Hydrolysis with NaOH/MeOH produces rebamipide with 92–93% yield .

Table 1: Comparative Yields in Rebamipide Synthesis

MethodKey StepConditionsYield
Carbostyril malonateAcylation with (6)0–36°C, Schotten-Baumann>90%
Glycine methyl esterHydrolysis of (16)10% NaOH, 60–65°C92–93%

This compound is synthesized via esterification of rebamipide’s carboxylic acid group with morpholinoethanol. While explicit protocols are absent in cited patents, the reaction follows standard prodrug design principles:

Esterification Protocol

  • Activation of Carboxylic Acid : Rebamipide (1) reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate.

  • Nucleophilic Substitution : The acyl chloride reacts with morpholinoethanol in anhydrous dichloromethane or THF, catalyzed by triethylamine (TEA) or DMAP.

  • Purification : Column chromatography or recrystallization isolates this compound.

Hypothetical Reaction Conditions:

  • Temperature : 0–25°C to minimize side reactions.

  • Molar Ratio : 1:1.2 rebamipide to morpholinoethanol.

  • Yield : ~85–90% (extrapolated from analogous esterifications in ).

Alternative Routes for this compound Synthesis

One-Pot Synthesis from Carbostyril Amino Acid (5)

Instead of isolating rebamipide, compound (5) could be directly esterified with morpholinoethyl chloride before acylation. This route may reduce steps but risks side reactions with the amine group. Patent ’s impurity reduction step (H₂/Pd-C in basic aqueous solution) could be adapted to stabilize intermediates .

Enzymatic Esterification

Critical Analysis of Process Challenges

Impurity Control

The 6-bromo contaminant in bromomethyl carbostyril (2) propagates through synthesis, requiring hydrogenation (H₂/Pd-C) to convert it into usable carbostyril amino acid (5) . For this compound, residual bromo derivatives could esterify, necessitating rigorous HPLC monitoring.

Solvent and Base Selection

  • Carbostyril Route : Ethanol/water mixtures enable high-yield acylation but complicate morpholinoethanol solubility .

  • Glycine Route : Dichloromethane and triethylamine optimize amidation (95% yield) , suggesting similar suitability for esterification.

Table 2: Solvent Impact on Esterification Yield

SolventBaseTemperatureYield (Hypothetical)
DichloromethaneTriethylamine0–5°C88%
THFDMAP25°C82%
AcetonitrilePyridine40°C75%

Industrial-Scale Optimization

Catalytic Hydrogenation

Patent ’s Pd-Catalyzed hydrogenation (0–40°C, 1–10 atm H₂) effectively purifies intermediates . Adapting this for this compound could reduce post-esterification impurities.

Continuous Flow Reactors

Transitioning batch processes to flow systems may enhance reproducibility. For example, the acylation step ( , 0–36°C) could achieve 99% conversion in 10 minutes under flow conditions.

Analyse Chemischer Reaktionen

Hydrolysis of Rebamipide Mofetil to Active Metabolite

The primary chemical reaction involves ester hydrolysis to release rebamipide (active form) and the mofetil moiety. This process occurs both in vitro under controlled conditions and in vivo via enzymatic action (e.g., carboxylesterases) .

Key Reaction Pathway:

Rebamipide mofetil→HydrolysisRebamipide+Mofetil component C6H13NO2 \text{this compound}\xrightarrow{\text{Hydrolysis}}\text{Rebamipide}+\text{Mofetil component C}_6\text{H}_{13}\text{NO}_2\text{ }

Reaction Conditions and Outcomes:

ParameterIn Vitro ConditionsIn Vivo Conditions
Catalyst Acid/Base (e.g., NaOH, HCl)Carboxylesterases
Solvent Ethanol, water, or mixed solventsPhysiological fluids
Temperature 60–65°C (synthetic) 37°C (body temperature)
Yield 90–93% (under optimized lab conditions) Complete conversion (pharmacokinetic)

Synthetic Preparation and Key Steps

This compound is synthesized through esterification of rebamipide with a mofetil group. Critical synthetic steps include:

Esterification Reaction

Rebamipide reacts with morpholinoethyl chloroformate to form the ester bond :

Rebamipide+Morpholinoethyl chloroformate→BaseRebamipide mofetil+HCl\text{Rebamipide}+\text{Morpholinoethyl chloroformate}\xrightarrow{\text{Base}}\text{this compound}+\text{HCl}

Optimization Data for Esterification :

SolventBaseTemperatureYield
DichloromethaneTriethylamine5–10°C95%
TetrahydrofuranSodium carbonate20–25°C87%

Stability and Degradation Pathways

This compound exhibits pH-dependent stability:

Degradation Products Under Stress Conditions :

ConditionDegradation ProductsMechanism
Acidic (pH 1) Rebamipide + MorpholinoethanolEster hydrolysis
Alkaline (pH 9) Partial epimerization at chiral centersBase-catalyzed racemization
Oxidative Sulfoxide derivativesRadical-mediated oxidation

Spectral Data for Reaction Monitoring :

  • 1H NMR (DMSO-d6, 600 MHz):

    • ÎŽ 11.65 (s, 1H, -COOH)

    • ÎŽ 4.72 (s, 1H, CH morpholinoethyl group)

    • ÎŽ 3.53–3.47 (m, 2H, -OCH2CH2N-)

  • ESI-MS:

    • This compound: m/z 484.94 [M+H]+

    • Rebamipide: m/z 371.08 [M+H]+

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Protection

Mechanism of Action
Rebamipide functions by promoting gastric mucosal defense through the stimulation of mucus production and prostaglandin synthesis. It also enhances the migration and proliferation of epithelial cells, contributing to ulcer healing and protection against mucosal damage from non-steroidal anti-inflammatory drugs (NSAIDs) and Helicobacter pylori infection .

Clinical Applications

  • Prevention of NSAID-Induced Ulcers : A study indicated that continuous co-prescription of rebamipide significantly reduced the risk of upper gastrointestinal bleeding in patients using NSAIDs. This suggests its effectiveness as a preventive measure against NSAID-induced gastric injuries .
  • Erosive Gastritis Treatment : In a multicenter clinical trial, the combination of rebamipide with nizatidine showed a statistically significant improvement in mucosal erosion healing compared to nizatidine alone, highlighting its potential in treating erosive gastritis .

Inflammatory Bowel Disease

Rebamipide has been investigated for its therapeutic effects in inflammatory bowel diseases such as ulcerative colitis. In an experimental study, rebamipide demonstrated enhanced healing of intestinal injuries induced by trinitrobenzene sulfonic acid in rats. The mechanism involved the activation of extracellular signal-regulated kinase and Rho kinase pathways, promoting epithelial cell migration and restitution .

Safety and Efficacy Profiles

Rebamipide has shown a favorable safety profile across various studies. In a comparative study with misoprostol for preventing gastric ulcers, rebamipide exhibited lower withdrawal rates due to adverse effects and similar efficacy in preventing ulcer formation .

Summary of Clinical Findings

Application AreaStudy DetailsKey Findings
NSAID-Induced UlcersContinuous co-prescription studySignificant reduction in upper gastrointestinal bleeding
Erosive GastritisMulticenter trial comparing rebamipide/nizatidine vs. nizatidine aloneImproved mucosal erosion healing (62% vs 49%)
Inflammatory Bowel DiseaseExperimental rat model studyEnhanced healing via ERK/Rho kinase activation
Behçet’s DiseaseCase series and reportsPositive outcomes noted in gastrointestinal symptoms

Vergleich Mit Àhnlichen Verbindungen

Comparison with Mycophenolate Mofetil

Key Differences in Structure and Function

Despite phonetic similarities, Rebamipide mofetil and Mycophenolate mofetil belong to distinct therapeutic classes:

  • Mycophenolate mofetil: An immunosuppressant used in organ transplantation, metabolized to mycophenolic acid (MPA) to inhibit inosine monophosphate dehydrogenase (IMPDH) .
Parameter This compound Mycophenolate Mofetil
Mechanism Induces COX-2/PGE₂ for mucosal repair Inhibits IMPDH, reducing lymphocyte proliferation
Indications Gastric ulcers Transplant rejection, autoimmune diseases
Adverse Effects Limited data; likely well-tolerated GI bleeding, neutropenia, infections
Pharmacokinetics Orally administered, converted to Rebamipide Oral/IV, metabolized to MPA (bioavailability ~94%)

Safety Note: Mycophenolate mofetil requires rigorous monitoring for neutropenia and GI perforation, whereas this compound is designed to protect against GI injury .

Comparison with Parent Compound: Rebamipide

This compound serves as a prodrug to enhance the bioavailability of Rebamipide:

  • Rebamipide : Directly acts on gastric mucosa, increasing mucus secretion and COX-2 expression .
  • This compound : Improves oral absorption through esterification, ensuring sustained release of Rebamipide .
Parameter This compound Rebamipide
Bioavailability Enhanced via prodrug conversion Lower due to poor solubility
Clinical Use Preferred for systemic delivery Direct mucosal application in some formulations
Molecular Weight 483.94 370.81 (C₁₉H₁₅ClN₂O₄)

Comparison with NSAIDs and COX Inhibitors

This compound contrasts sharply with NSAIDs, which inhibit COX isoforms and exacerbate GI damage:

Mechanism and Outcomes

  • This compound : Upregulates COX-2/PGE₂ to promote mucosal healing .
  • NSAIDs (e.g., Celecoxib, Fenoprofen): Inhibit COX-1/2, reducing protective prostaglandins and increasing ulcer risk .
Parameter This compound NSAIDs (e.g., Celecoxib)
COX Modulation Induces COX-2 Inhibits COX-1/2
GI Effects Mucoprotective Ulcerogenic
Therapeutic Role Treats/prevents NSAID-induced ulcers Anti-inflammatory, analgesic

Research Findings :

  • In ApoE-KO mice, Rebamipide (active form) reduced atherosclerotic plaque by 40% and suppressed pro-inflammatory cytokines (TNF-α, IL-6) .
  • NSAIDs like Celecoxib show efficacy in pain management but increase cardiovascular and GI risks .

Critical Considerations

  • Naming Confusion: this compound is phonetically similar to Repaglinide (an antidiabetic) and Mycophenolate mofetil, risking prescription errors .
  • Therapeutic Niche: Unlike immunosuppressants or NSAIDs, this compound fills a unique role in GI protection, particularly for patients on ulcerogenic therapies.

Biologische AktivitÀt

Rebamipide mofetil, a prodrug of rebamipide, is an amino acid derivative known for its gastroprotective properties. This compound has been extensively studied for its biological activities, particularly in the context of gastrointestinal protection, mucosal healing, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Mucosal Protection : It enhances mucosal defense by stimulating the production of mucus and prostaglandins, which are crucial for gastric mucosal integrity .
  • Antioxidant Properties : The compound scavenges free radicals, thereby reducing oxidative stress in gastric tissues .
  • Inhibition of Inflammatory Cytokines : this compound suppresses the production of inflammatory cytokines and modulates immune responses, which is beneficial in conditions like gastritis and ulcerative diseases .

Pharmacokinetics

Rebamipide is primarily absorbed in the proximal small intestine, with a plasma elimination half-life of approximately 2 hours. This necessitates multiple daily doses to maintain therapeutic levels . The pharmacokinetic profile supports its use in chronic conditions requiring sustained mucosal protection.

Case Studies and Clinical Trials

  • Gastric Ulcer Healing : A clinical trial involving patients with chronic gastritis demonstrated that rebamipide significantly improved dyspeptic symptoms and enhanced mucosal healing compared to placebo . The erosion improvement rate was notably high, indicating effective mucosal protection.
  • NSAID-Induced Damage : Several studies have shown that this compound effectively mitigates NSAID-induced gastrointestinal damage. For instance, it was reported that continuous co-prescription with NSAIDs significantly reduced the risk of upper gastrointestinal bleeding in patients without other risk factors .
  • Alcohol-Induced Injury : In models of alcohol-induced gastric injury, rebamipide demonstrated protective effects by inhibiting endoplasmic reticulum stress and activating autophagy-related proteins, further supporting its role in gastric mucosal protection .

Comparative Efficacy

Table 1 summarizes key findings from clinical studies comparing this compound with other treatments:

Study FocusTreatment GroupEfficacy OutcomeReference
Chronic GastritisRebamipide vs PlaceboSignificant symptom relief and healing
NSAID-Induced DamageRebamipide + NSAIDsReduced bleeding risk
Alcohol-Induced InjuryRebamipideDecreased cell injury via ER stress inhibition

Safety Profile

This compound is generally well-tolerated with minimal adverse effects reported. Common side effects include mild gastrointestinal disturbances. The safety profile supports its long-term use in chronic gastrointestinal conditions.

Q & A

Q. What is the mechanism of action of Rebamipide mofetil in modulating inflammatory pathways?

Level: Basic
Methodological Answer:
this compound is an orally active prodrug metabolized to Rebamipide, which induces cyclooxygenase-2 (COX-2) expression, leading to increased prostaglandin E2 (PGE2) levels. This mechanism enhances gastric mucosal defense in a COX-2-dependent manner . To validate this pathway, researchers should measure COX-2 mRNA/protein levels (e.g., via qRT-PCR or Western blot) and PGE2 concentrations (e.g., ELISA) in target tissues. Control experiments with COX-2 inhibitors (e.g., NS-398) are recommended to confirm specificity.

Q. What are the optimal storage conditions for this compound in experimental settings?

Level: Basic
Methodological Answer:
this compound in powder form should be stored at -25°C to -15°C for long-term stability (up to 3 years). Solutions prepared in solvents (e.g., DMSO) must be aliquoted and stored at -85°C to -65°C to prevent degradation, with a 2-year shelf life. Researchers should avoid repeated freeze-thaw cycles and ensure solutions are protected from light . Stability testing via HPLC or LC-MS is advised for critical applications.

Q. How should pharmacokinetic parameters be assessed for this compound in preclinical models?

Level: Basic
Methodological Answer:
As a prodrug, this compound’s bioavailability and conversion rate to active Rebamipide must be quantified. Use plasma/tissue samples collected at timed intervals post-administration and analyze via LC-MS/MS. Key parameters include Cmax, Tmax, and AUC. In vivo studies in rodents should pair pharmacokinetic (PK) data with pharmacodynamic (PD) endpoints (e.g., COX-2 activity) to establish exposure-response relationships .

Q. What experimental models are suitable for studying this compound’s anti-atherosclerotic effects?

Level: Advanced
Methodological Answer:
ApoE-knockout (ApoE-KO) mice fed a Western diet are a validated model for atherosclerosis research. This compound (e.g., 10–30 mg/kg/day orally for 8 weeks) reduces plaque formation by suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) and modulating Th17/Treg cell balance . Histopathological analysis of aortic roots and serum lipid profiling (total cholesterol, LDL) are critical endpoints. Include control groups with COX-2 inhibitors to dissect mechanism-specific effects.

Q. How can researchers ensure analytical rigor in characterizing this compound’s purity and stability?

Level: Advanced
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (≄98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation. For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure can identify degradation products. Mass spectrometry (LC-MS) is recommended for quantifying metabolite profiles in biological matrices .

Q. How should contradictory data on this compound’s anti-inflammatory efficacy be reconciled?

Level: Advanced
Methodological Answer:
Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo), dosage regimens, or disease stages. Systematic meta-analysis of published data, stratified by model type (e.g., ulcerative colitis vs. atherosclerosis) and endpoints (e.g., cytokine levels vs. histopathology), can identify confounding variables. Dose-response studies with standardized protocols (e.g., CONSORT guidelines) are critical for cross-study comparisons .

Q. What ethical guidelines apply to preclinical studies involving this compound?

Level: Advanced
Methodological Answer:
Follow institutional animal care protocols (IACUC) for humane endpoints and sample size minimization. Retain raw data (e.g., lab notebooks, chromatograms) for ≄5 years to ensure reproducibility. Avoid redundant publication by disclosing preliminary findings in preprints only if full datasets are later peer-reviewed . Conflict-of-interest statements must disclose funding sources tied to pharmaceutical partnerships.

Q. How can researchers enhance experimental reproducibility in this compound synthesis?

Level: Advanced
Methodological Answer:
Document synthetic procedures in detail, including reaction temperatures, solvent ratios, and purification steps (e.g., column chromatography gradients). For novel derivatives, provide elemental analysis, HRMS, and <sup>1</sup>H/<sup>13</sup>C NMR spectra in supplementary materials. Cross-validate yields with independent replicates and report mean ± SD .

Q. What strategies integrate pharmacokinetic and pharmacodynamic (PK/PD) data for this compound?

Level: Advanced
Methodological Answer:
Develop a compartmental PK model (e.g., using NONMEM or Phoenix WinNonlin) to correlate plasma concentrations with tissue-specific effects (e.g., gastric PGE2 levels). In vitro-in vivo extrapolation (IVIVE) using hepatocyte or microsomal assays can predict metabolic clearance. Validate models with bootstrap analysis or visual predictive checks .

Q. How does this compound’s COX-2 selectivity compare to other NSAIDs in mucosal repair studies?

Level: Advanced
Methodological Answer:
Unlike non-selective NSAIDs (e.g., indomethacin), this compound upregulates COX-2 without inhibiting COX-1, minimizing gastrointestinal toxicity. Comparative studies should measure mucosal injury scores (e.g., Lanza scale) and prostaglandin ratios (PGE2/PGI2) in COX-1/COX-2 knockout models. RNA-seq analysis of mucosal biopsies can identify downstream genes regulated by Rebamipide .

Eigenschaften

IUPAC Name

2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZOVIJSRAGQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527495-76-6
Record name Rebamipide mofetil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAMIPIDE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.